molecular formula C22H18ClN3OS2 B2961958 3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434292-07-6

3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B2961958
CAS RN: 434292-07-6
M. Wt: 439.98
InChI Key: VRLSYFZWMYQEAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an amine group (-NH2), a carboxamide group (-CONH2), a chloro-substituted phenyl group, a thiophene ring, and a cyclopenta[b]thieno[3,2-e]pyridine core .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the amine group could be introduced via a nucleophilic substitution reaction, the carboxamide group could be formed through a condensation reaction, and the thiophene ring could be constructed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring would likely make these parts of the molecule electron-rich, which could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group could act as a nucleophile in reactions with electrophiles, the carboxamide group could participate in condensation reactions, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the amine and carboxamide could increase its solubility in polar solvents, while the presence of aromatic rings could increase its stability .

Scientific Research Applications

Antiproliferative Activity

The synthesis of 2-chlorophenyl carboxamide thienopyridines, including analogues of the specified compound, has shown antiproliferative activity against the phospholipase C enzyme. Studies have indicated that modifications at specific positions on the compound can influence its biological activity. For example, modifications of the 3-amino and 2-aryl carboxamide functionalities resulted in a complete loss of activity, whereas modifications at C-5 have led to compounds with greater activity (van Rensburg et al., 2017).

Heterocyclic Synthesis

Research on heterocyclic synthesis involving thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives has utilized compounds similar to the one as synthons. These studies have explored various synthetic routes to produce novel compounds with potential biological activities. The versatility of these compounds in chemical synthesis opens up possibilities for creating a wide range of heterocyclic compounds with varied applications (El-Meligie et al., 2020).

Synthesis of Novel Derivatives

Further investigations have been conducted into the synthesis of novel thienopyrazole derivatives, showcasing the adaptability of these compounds in creating diverse chemical structures. These studies emphasize the compound's utility in synthesizing a broad spectrum of derivatives, which could have implications for discovering new drugs with specific biological activities (Ahmed et al., 2018).

Antimicrobial Activity

Some derivatives have been screened for their antimicrobial activities, highlighting the potential use of these compounds in developing new antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into designing molecules with enhanced antimicrobial properties (Gad-Elkareem et al., 2011).

properties

IUPAC Name

6-amino-N-(3-chloro-2-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS2/c1-11-13(23)6-3-7-14(11)25-21(27)20-19(24)18-17(16-9-4-10-28-16)12-5-2-8-15(12)26-22(18)29-20/h3-4,6-7,9-10H,2,5,8,24H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLSYFZWMYQEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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